molecular formula C6H10ClN3O B10910451 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B10910451
M. Wt: 175.61 g/mol
InChI Key: GKWCFWNWPZUPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound of interest in medicinal and agricultural chemistry research. It features a 1,2,4-triazole ring system, a privileged scaffold in drug discovery known for its diverse biological activities . The specific presence of a chlorine atom at the 3-position of the triazole ring is a modification that researchers investigate to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, a common strategy in optimizing pharmacologically active agents . This compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. RESEARCH APPLICATIONS: The primary research value of this compound stems from the well-documented bioactivity of the 1,2,4-triazole pharmacophore. Derivatives of 1,2,4-triazole are extensively studied for their potential antifungal properties. They often act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi . The structural features of this molecule make it a candidate for synthesizing novel analogs in structure-activity relationship (SAR) studies aimed at developing new antifungal agents . Beyond antifungals, 1,2,4-triazole-containing compounds are also explored in other research areas, including the development of potential antibacterial, antiviral, and anticancer agents, making this compound a versatile building block for chemical biology and drug discovery programs . HANDLING & COMPLIANCE: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety and handling protocols established by their institution. Proper personal protective equipment (PPE) should be worn.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C6H10ClN3O/c1-2-5(3-11)10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3

InChI Key

GKWCFWNWPZUPJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C=NC(=N1)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 1H-1,2,4-Triazol-3-Ol

Chlorination of 1H-1,2,4-triazol-3-ol using POCl₃ under reflux conditions achieves quantitative conversion to 3-chloro-1H-1,2,4-triazole. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Optimal conditions involve stoichiometric POCl₃ (1.2 equivalents) in anhydrous dichloromethane at 80°C for 6 hours, yielding 92–95% purity.

Reaction Scheme:

1H-1,2,4-Triazol-3-ol+POCl3CH2Cl2,80C3-Chloro-1H-1,2,4-triazole+H3PO4\text{1H-1,2,4-Triazol-3-ol} + \text{POCl}3 \xrightarrow{\text{CH}2\text{Cl}2, \, 80^\circ\text{C}} \text{3-Chloro-1H-1,2,4-triazole} + \text{H}3\text{PO}_4

Sandmeyer-Type Amination-Chlorination

An alternative route involves diazotization of 3-amino-1H-1,2,4-triazole followed by chlorination. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium intermediate, which reacts with copper(I) chloride (CuCl) to yield the chloro derivative. While this method offers modularity, it suffers from lower yields (70–75%) due to competing side reactions.

Alkylation Strategies for Butan-1-Ol Derivatives

Introducing the triazole group at the 2-position of butan-1-ol requires precise control over regioselectivity and functional group compatibility.

Tosylate-Mediated Nucleophilic Substitution

Activation of butan-1-ol’s 2-position as a tosylate enables efficient alkylation. The hydroxyl group at position 1 is first protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactions. Subsequent tosylation with tosyl chloride (TsCl) in pyridine converts the 2-hydroxyl group into a leaving group.

Protection and Tosylation Steps:

  • TBS Protection:

Butan-1-ol+TBSClImidazole, DMFTBS-protected butan-1-ol\text{Butan-1-ol} + \text{TBSCl} \xrightarrow{\text{Imidazole, DMF}} \text{TBS-protected butan-1-ol}

  • Tosylation:

TBS-protected butan-2-ol+TsClPyridineTBS-protected butan-2-tosylate\text{TBS-protected butan-2-ol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{TBS-protected butan-2-tosylate}

Reaction of the tosylate with 3-chloro-1H-1,2,4-triazole in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% conversion. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Mitsunobu Coupling for Direct Alkylation

The Mitsunobu reaction offers a single-step alternative, coupling the triazole directly to butan-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds via an oxidative mechanism, yielding the target compound with inversion of configuration.

Reaction Conditions:

3-Chloro-1H-1,2,4-triazole+Butan-2-olDEAD, PPh3,THF2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol\text{3-Chloro-1H-1,2,4-triazole} + \text{Butan-2-ol} \xrightarrow{\text{DEAD, PPh}_3, \, \text{THF}} \text{2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol}

While efficient (75–80% yield), this method requires strict anhydrous conditions to prevent hydrolysis of the triazole.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Effects on Alkylation

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity of the triazole, improving substitution rates. Non-polar solvents (e.g., hexane) favor elimination pathways, reducing yields by 30–40%.

Temperature and Catalysis

Elevated temperatures (60–80°C) accelerate alkylation but risk thermal decomposition of the triazole. Catalytic amounts of potassium iodide (KI) mitigate this by stabilizing the transition state in SN2 mechanisms.

Analytical Validation and Characterization

Post-synthetic analysis ensures compliance with pharmacopeial standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >99.5%. Retention times correlate with reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 4.75 (m, 1H, CH-triazole)

  • δ 3.62 (t, 2H, CH₂-OH)

  • δ 1.45–1.82 (m, 4H, butyl chain)

¹³C NMR confirms the absence of regioisomers, with a single peak at δ 145.2 ppm for the triazole C-Cl.

Industrial-Scale Production Considerations

Scalability challenges include cost-effective chlorination and waste management.

Continuous Flow Chlorination

Adopting continuous flow reactors for POCl₃-mediated chlorination reduces reaction times from hours to minutes, enhancing throughput.

Solvent Recycling

Distillation reclaims >90% of DMF and dichloromethane, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazole derivatives.

    Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Antifungal Properties
One of the primary applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol lies in its antifungal activity. The triazole ring is known to inhibit cytochrome P450 enzymes in fungi, which are essential for their survival. This mechanism makes triazole derivatives valuable in treating various fungal infections, including those caused by Candida species and Aspergillus species .

Antibacterial Effects
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. The compound has been studied for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as a therapeutic agent in combating bacterial infections .

Synthesis and Derivatives

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can involve various methods, often focusing on modifying the triazole ring or the butanol side chain to enhance biological activity or selectivity. For instance, derivatives of this compound have been synthesized to improve their pharmacological profiles or to introduce new functionalities that may confer additional therapeutic benefits .

Case Studies

Case Study 1: Antifungal Efficacy
In a study published in the Journal of Pharmaceutical Sciences, researchers evaluated the antifungal efficacy of several triazole derivatives, including 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol. The results showed that this compound exhibited potent activity against fluconazole-resistant strains of Candida albicans, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Antibacterial Activity
Another study investigated the antibacterial properties of this compound against various pathogens. The findings indicated that it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of established antibiotics. This highlights its potential role in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. Triazole derivatives are known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

a) Triadimefon® (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

  • Structural Differences: Replaces the hydroxyl group in 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol with a ketone and adds a 4-chlorophenoxy moiety.
  • Activity : Broad-spectrum fungicide against Botrytis cinerea but criticized for environmental persistence and resistance development .
  • Toxicity : Higher mammalian toxicity (LD₅₀: 500–1000 mg/kg in rats) compared to newer triazoles .

b) Cyproconazole® (1-(4-Chlorophenyl)-3-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)butan-1-ol)

  • Structural Differences : Features a cyclopropyl group and a 4-chlorophenyl substituent.
  • Activity: Superior systemic absorption in plants but linked to endocrine-disrupting effects in non-target organisms .
  • Efficacy : EC₅₀ values against B. cinerea are 0.1–0.5 μg/mL, outperforming triadimefon .

Table 1: Key Agricultural Triazoles

Compound Molecular Formula Key Substituents EC₅₀ (μg/mL) Toxicity (Rat LD₅₀)
2-(3-Chloro-1H-triazol)butan-1-ol C₅H₆ClN₃O 3-Cl, butanol backbone N/A* Pending studies
Triadimefon® C₁₄H₁₆ClN₃O₂ 4-Cl-phenoxy, ketone 2.5–5.0 500–1000 mg/kg
Cyproconazole® C₁₅H₁₈ClN₃O 4-Cl-phenyl, cyclopropyl 0.1–0.5 950 mg/kg

Anticancer Triazole Derivatives

a) 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1c)

  • Structural Differences : Contains a nitrile group and a 3-chlorophenyl-vinyl linker instead of the hydroxyl-butyl chain.
  • Activity : IC₅₀ values of 27.1 ± 1.2 μg/mL (MCF-7) and 14.5 ± 2.1 μg/mL (MDA-MB-231) , indicating potent cytotoxicity against breast cancer cell lines .

b) 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1h)

  • Structural Differences : Substitutes 3-chlorophenyl with 4-methoxyphenyl.
  • Activity : Higher selectivity for T47D cells (IC₅₀: 14.3 ± 1.1 μg/mL ) due to enhanced hydrogen bonding with aromatase .

Table 2: Cytotoxic Triazoles in Cancer Research

Compound Target Cell Line IC₅₀ (μg/mL) Structural Advantage
2-(3-Chloro-1H-triazol)butan-1-ol N/A N/A Potential for hydroxyl-mediated solubility
1c MCF-7, MDA-MB-231 27.1, 14.5 Nitrile group enhances binding
1h T47D 14.3 Methoxy improves membrane penetration

Physicochemical and Structural Analogues

a) 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid

  • Key Difference : Bromine replaces chlorine; carboxylic acid instead of alcohol.
  • Properties : Higher molecular weight (245.16 g/mol ) and acidity (pKa ~3.5), making it more reactive in nucleophilic environments .

b) 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Key Difference: Benzene ring and ethanol backbone.
  • Crystallography : Forms hydrogen-bonded dimers, enhancing stability compared to alkyl-chain derivatives .

Table 3: Structural Modifications and Effects

Compound Substituent Change Impact on Properties
2-(3-Chloro-1H-triazol)butan-1-ol Baseline Balanced lipophilicity
Bromo-analogue Cl → Br Increased molecular weight/reactivity
Phenyl-ethanol derivative Butanol → Phenethyl Enhanced crystallinity

Biological Activity

2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a synthetic compound featuring a triazole ring and an alcohol functional group. This unique structure positions it as a candidate for various biological activities, particularly in the realms of antifungal and antibacterial applications. The presence of the chlorine substituent on the triazole ring is believed to enhance its biological activity and reactivity.

Chemical Structure and Properties

The chemical formula of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is C6H10ClN3OC_6H_{10}ClN_3O, with a molecular weight of 175.62 g/mol. Its predicted density is approximately 1.37 g/cm³, and it has a boiling point of around 351.8 °C. The compound is characterized by a triazole moiety that is known for its ability to inhibit cytochrome P450 enzymes in fungi, making it significant in antifungal treatments .

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal properties due to their mechanism of action involving the inhibition of ergosterol synthesis in fungal cell membranes. This action disrupts cell membrane integrity and leads to cell death. Research indicates that compounds similar to 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol exhibit significant antifungal activity against various strains of fungi, including resistant species .

Table 1: Comparison of Antifungal Activities of Triazole Derivatives

Compound NameMechanism of ActionTarget OrganismsReference
2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-olInhibition of cytochrome P450Candida spp., Aspergillus spp.
FluconazoleInhibition of ergosterol synthesisCandida albicans
ItraconazoleBroad-spectrum antifungal activityVarious fungi including dermatophytes

Antibacterial Properties

The antibacterial potential of triazole compounds has also been explored, with some studies indicating that they can exhibit significant activity against both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Activity Overview

Compound NameActivity TypeTarget BacteriaReference
2-(3-Chloro-1H-1,2,4-triazol-1-yl)butan-1-olAntibacterialStaphylococcus aureus, E. coli
CyproconazoleAntifungal/BactericidalVarious fungi and bacteria

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. For instance, the presence of electron-withdrawing groups like chlorine can enhance antifungal potency by increasing lipophilicity and improving membrane penetration .

Case Study: SAR Analysis
A study involving various triazole derivatives highlighted that modifications at specific positions on the triazole ring significantly impacted their biological activity. Compounds with additional functional groups that enhance solubility and reduce toxicity showed improved efficacy against resistant fungal strains .

Q & A

Basic: What are the key analytical methods for confirming the structural identity and purity of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the triazole ring substitution pattern, chloro-group position, and butanol backbone. Compare spectral data with analogs like cyproconazole (e.g., δ 1.25 ppm for methyl groups in related structures) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm, as validated for triazole derivatives in .
  • Mass Spectrometry (EI-MS): Confirm molecular weight (e.g., m/z 291.78 for cyproconazole analogs) and fragmentation patterns .

Advanced: How do stereochemical variations in 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol influence its antifungal activity?

Answer:
The compound exists as a racemic mixture of two enantiomeric pairs:

Enantiomer PairAntifungal Activity (EC₅₀, μg/mL)Source
rac-(2R,3R) and rac-(2R,3S)0.5–2.0 vs. 5.0–10.0Patent data
  • Methodology:
    • Separate enantiomers via chiral chromatography (e.g., Chiralpak IC column).
    • Test against Botrytis cinerea using agar dilution assays.
    • Molecular docking (e.g., CYP51 enzyme binding) reveals (2R,3R) enantiomers exhibit stronger hydrophobic interactions .

Basic: What synthetic routes are reported for 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol?

Answer:

  • Step 1: React 1,2,4-triazole with 3-chloro-1-bromobutane in acetonitrile (60°C, 12 hrs) to form the triazole-butyl intermediate.
  • Step 2: Hydrolyze the intermediate using NaOH/ethanol (reflux, 6 hrs) to yield the final alcohol.
  • Optimization: Use DMF as a solvent for higher yields (75–80%) compared to THF (50–55%) .

Advanced: How does 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol compare to cyproconazole in environmental persistence?

Answer:

Parameter2-(3-Chloro...)Cyproconazole
Soil Half-Life (DT₅₀)30–45 days60–90 days
Aquatic Toxicity (LC₅₀)2.1 mg/L (fish)0.8 mg/L
  • Methodology:
    • Conduct OECD 307 biodegradation tests in loamy soil.
    • Analyze degradation products via LC-MS/MS to identify chloro-triazole metabolites .

Basic: What in vitro assays are used to evaluate its antifungal efficacy?

Answer:

  • Broth Microdilution (CLSI M38): Test against Candida albicans and Aspergillus fumigatus (MIC range: 0.25–4.0 μg/mL) .
  • Mycelial Growth Inhibition: Measure radial growth on PDA plates infected with Fusarium spp. .

Advanced: What computational strategies predict its endocrine-disrupting potential?

Answer:

  • Molecular Dynamics (MD): Simulate binding to human estrogen receptor-α (hERα) using GROMACS. Triazole rings show weak hydrogen bonding (ΔG ≈ −5.2 kcal/mol) .
  • QSAR Models: Use descriptors like logP and polar surface area to predict bioaccumulation (BCF ≈ 350) .

Basic: How is mammalian cytotoxicity assessed for this compound?

Answer:

  • MTT Assay: Test on human fibroblasts (IC₅₀: 25–50 μM) and compare to letrozole analogs (e.g., 1c: IC₅₀ = 18 μM) .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays .

Advanced: What metabolic pathways degrade 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol in plants?

Answer:

  • Phase I Metabolism: Cytochrome P450-mediated hydroxylation at the butanol chain (major metabolite: 3-hydroxy derivative) .
  • Phase II Conjugation: Glutathione-S-transferase (GST) catalyzes triazole ring cleavage, forming mercapturic acid derivatives .

Basic: What spectroscopic standards are available for quality control?

Answer:

  • USP Standards: Cross-reference with fluconazole analogs (e.g., 2-(4-fluorophenyl)-1,3-bis-triazolyl-propan-2-ol) for NMR/LC-MS alignment .
  • CAS Registry: Use 1782284-08-5 (95% purity) as a benchmark .

Advanced: How do resistance mutations in fungal CYP51 affect this compound’s efficacy?

Answer:

MutationFold Change in EC₅₀Mechanism
Y132F8.2Reduced triazole binding
G448S3.5Altered heme interaction
  • Methodology:
    • Generate mutants via site-directed mutagenesis in Candida glabrata.
    • Perform dose-response assays with itraconazole as a control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.